molecular formula C12H16BrN3O2 B12075977 [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine

[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine

Cat. No.: B12075977
M. Wt: 314.18 g/mol
InChI Key: QUABVNKGUOMYRF-UHFFFAOYSA-N
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Description

[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine: is a chemical compound that belongs to the class of substituted piperidines This compound features a piperidine ring substituted with a bromine and nitro group on the phenyl ring, and a methanamine group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. One common method starts with the bromination of 2-nitroaniline to obtain 5-bromo-2-nitroaniline. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine to form the piperidinyl derivative. Finally, the methanamine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides or imines.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles like sodium thiolate, primary amines, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of imines or oxides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of new chemical entities.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The piperidine ring can mimic the structure of neurotransmitters, potentially influencing neurological pathways. The nitro and bromine substituents can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]ethanamine: Similar structure but with an ethylamine group instead of a methanamine group.

Uniqueness:

  • The presence of both a bromine and nitro group on the phenyl ring, along with a methanamine group on the piperidine ring, makes [1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine unique in its reactivity and potential applications.
  • The combination of these functional groups can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18 g/mol

IUPAC Name

[1-(5-bromo-2-nitrophenyl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H16BrN3O2/c13-10-1-2-11(16(17)18)12(7-10)15-5-3-9(8-14)4-6-15/h1-2,7,9H,3-6,8,14H2

InChI Key

QUABVNKGUOMYRF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=C(C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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